2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors against cancer targets . The compound’s structure includes a pyrimidine ring with amino groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group attached to a 3,4-dimethylphenyl ring.
Preparation Methods
The synthesis of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced at position 2 of the pyrimidine ring through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The acetamide group is attached to the pyrimidine ring via an amide bond formation reaction.
Final Coupling with 3,4-Dimethylphenyl Ring: The final step involves coupling the synthesized intermediate with a 3,4-dimethylphenyl ring under suitable reaction conditions.
Chemical Reactions Analysis
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise as an anti-cancer agent, particularly in inhibiting the proliferation of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell proliferation. The exact molecular pathways involved include inhibition of cyclin-dependent kinases and receptor tyrosine kinases .
Comparison with Similar Compounds
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide can be compared with other diaminopyrimidine derivatives, such as:
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide: Similar structure but different substitution pattern on the phenyl ring.
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide: Contains a methoxy group instead of dimethyl groups on the phenyl ring.
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide: Contains a single methyl group on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-8-3-4-10(5-9(8)2)17-13(20)7-21-14-18-11(15)6-12(16)19-14/h3-6H,7H2,1-2H3,(H,17,20)(H4,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLGBUZKLBWTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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